Product packaging for 5-Bromo-2-(1H-pyrazol-1-yl)-1H-indole(Cat. No.:)

5-Bromo-2-(1H-pyrazol-1-yl)-1H-indole

Cat. No.: B11853621
M. Wt: 262.10 g/mol
InChI Key: VHEFFBXTPOIOFK-UHFFFAOYSA-N
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Description

5-Bromo-2-(1H-pyrazol-1-yl)-1H-indole (CAS 1414867-78-9) is a high-purity brominated indole-pyrazole hybrid compound designed for pharmaceutical and biochemical research. This reagent belongs to a class of molecules created by molecular hybridization, a strategy that combines pharmacologically active fragments to produce conjugates with enhanced bioactivity . With a molecular formula of C11H8BrN3 and a molecular weight of 262.11, it serves as a key building block in medicinal chemistry explorations . This compound is of significant research value for studies focused on oxidative stress. In vitro biological evaluations have demonstrated that indole-pyrazole hybrids exhibit strong cytoprotective properties, effectively protecting human erythrocytes from oxidative damage without inducing hemolysis . Its mechanism of action is associated with the stabilization of the cell membrane and integration into the lipid bilayer, thereby preventing damage from reactive oxygen species (ROS) . The physicochemical properties of this scaffold make it a candidate for in silico studies and molecular docking against enzymes involved in oxidative pathways, such as myeloperoxidase (MPO) and cyclooxygenase-2 (COX-2) . Researchers utilize this compound to develop novel therapeutic agents and assess the biocompatibility of new chemical entities. Applications: • Research on cytoprotective agents and oxidative stress • A synthetic intermediate for novel bioactive hybrids • Biochemical studies involving enzyme inhibition and molecular docking Note: This product is intended for Research Use Only (RUO) and is not approved for human, therapeutic, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8BrN3 B11853621 5-Bromo-2-(1H-pyrazol-1-yl)-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8BrN3

Molecular Weight

262.10 g/mol

IUPAC Name

5-bromo-2-pyrazol-1-yl-1H-indole

InChI

InChI=1S/C11H8BrN3/c12-9-2-3-10-8(6-9)7-11(14-10)15-5-1-4-13-15/h1-7,14H

InChI Key

VHEFFBXTPOIOFK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC3=C(N2)C=CC(=C3)Br

Origin of Product

United States

Synthetic Methodologies and Strategies for 5 Bromo 2 1h Pyrazol 1 Yl 1h Indole

Retrosynthetic Analysis of 5-Bromo-2-(1H-pyrazol-1-yl)-1H-indole

Retrosynthetic analysis is a method for designing organic syntheses by mentally deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comicj-e.org This process involves breaking key bonds, known as disconnections, which correspond to known and reliable chemical reactions in the forward, or synthetic, direction. amazonaws.com For a molecule like this compound, several strategic disconnections can be proposed, primarily focusing on the formation of the indole (B1671886) nucleus and the installation of the pyrazole (B372694) substituent.

Key Retrosynthetic Disconnections:

C-N Bond Disconnection: The most straightforward disconnection is the C2-N bond between the indole ring and the pyrazole. This leads to two key synthons: a 5-bromo-1H-indole with a leaving group at the C2 position (e.g., a haloindole) and a pyrazole anion. The corresponding forward reaction would be a nucleophilic substitution or, more likely, a transition-metal-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig or Ullmann condensation.

Indole Ring Cyclization: A more fundamental approach involves disconnecting the bonds that form the indole's pyrrole (B145914) ring. This opens up a variety of well-established indole syntheses that can be adapted for this specific target.

Sonogashira/Larock Type Disconnection: Disconnecting the N1-C2 and C3-C3a bonds points towards a transition-metal-catalyzed cyclization of an alkyne. This retrosynthetic path leads to a 4-bromo-2-ethynylaniline (B2767989) derivative and pyrazole. In the forward synthesis, the pyrazole would first be coupled to the aniline (B41778) nitrogen, followed by an intramolecular cyclization of the alkyne. A more direct synthetic approach derived from this thinking is a domino Sonogashira coupling-cyclization between a 4-bromo-2-iodoaniline (B187669) and a pyrazolyl-acetylene, which forms the C2-C3 bond and the N1-C2 bond in a sequential one-pot process. mdpi.commdpi.com

Fischer Indole Synthesis Disconnection: Disconnecting the N1-C2 and C3a-C7a bonds suggests the classic Fischer indole synthesis. This route would require a (4-bromophenyl)hydrazine (B1265515) and a precursor to a 2-pyrazolyl acetaldehyde (B116499) or a corresponding ketone. However, the required acidic conditions of the Fischer synthesis can sometimes be a limitation. nih.gov

Cross-Dehydrogenative Coupling Disconnection: Breaking two C-H bonds (one on the aniline ring and one on the enamine precursor) suggests a palladium-catalyzed oxidative cyclization. acs.org The starting materials would be 4-bromoaniline (B143363) and a ketone that can be converted into a pyrazolyl-containing enamine or imine. mdpi.com

These varied retrosynthetic pathways highlight that the synthesis of 2-substituted indoles is not confined to a single method but can be approached through multiple, often complementary, catalytic strategies.

Approaches for the Synthesis of 2-Substituted Indoles

The synthesis of 2-substituted indoles is a central theme in heterocyclic chemistry due to their prevalence in bioactive molecules. thieme-connect.comcore.ac.uk While classical methods like the Fischer and Bischler syntheses exist, modern organic synthesis heavily relies on more versatile and regioselective transition-metal-catalyzed reactions. mdpi.comthieme-connect.com These contemporary methods offer milder reaction conditions and broader functional group tolerance, making them highly suitable for constructing complex and highly functionalized indole frameworks. mdpi.comorganic-chemistry.org

Transition-Metal Catalyzed Reactions for Indole Construction

Transition metal catalysis has revolutionized the synthesis of indoles by enabling the efficient formation of C-C and C-N bonds. mdpi.comresearchgate.net Metals such as palladium, copper, gold, and ruthenium are widely used to catalyze cyclization, cross-coupling, and C-H activation reactions that lead to the indole core. mdpi.comnih.govrsc.org These methods often start from readily available anilines and alkynes or alkenes, providing atom-economical routes to the desired heterocyclic products. acs.org

Palladium catalysis is a cornerstone for the construction of the indole nucleus, with several powerful strategies developed for this purpose. mdpi.comorganicreactions.org These methods are broadly categorized by the type of cyclization event and the bonds being formed. organicreactions.org

One of the most prominent strategies is the Sonogashira coupling of 2-haloanilines with terminal alkynes, followed by cyclization . mdpi.com This sequence can be performed in a one-pot manner to generate 2-substituted indoles. For instance, N-protected 2-iodoanilines react with various terminal alkynes in the presence of a palladium catalyst (like 10% Pd/C) and a co-catalyst (such as ZnCl2 instead of the more common CuI) to afford the N-protected indole products in high yields. mdpi.com Another approach involves the palladium-catalyzed reductive cyclization of β-nitrostyrenes, using phenyl formate (B1220265) as a carbon monoxide surrogate. mdpi.com

A distinct palladium-catalyzed pathway is the intramolecular cyclization of 2-(1-alkynyl)-N-alkylideneanilines . This reaction forms the indole ring by creating a bond between C-2 and C-3, yielding 2-substituted-3-(1-alkenyl)indoles, which are not readily accessible through traditional methods. acs.org Furthermore, palladium-catalyzed oxidative annulation of anilines with electron-withdrawing substituted internal alkynes proceeds via a double C-H activation to yield indoles in a one-pot fashion. mdpi.com

Palladium-Catalyzed Reaction Type Starting Materials Key Features & Catalyst System Reference(s)
Sonogashira Coupling/Cyclization2-haloanilines, Terminal alkynesForms 2-substituted indoles. Can be a one-pot domino reaction. Catalysts: Pd/C, PPh3, ZnCl2. mdpi.commdpi.com
Reductive Cyclizationβ-NitrostyrenesUses phenyl formate as a CO surrogate. mdpi.com
Cyclization of N-Aryl IminesAnilines, KetonesAtom-economical assembly via oxidative linkage of two C-H bonds using O2 as the oxidant. Catalyst: Pd(II). acs.org
Cyclization of Alkynyl-Imines2-(1-alkynyl)-N-alkylideneanilinesForms 2-substituted-3-(1-alkenyl)indoles. acs.org
Oxidative AnnulationN-Ts-anilines, StyrenesInvolves oxidative annulation under palladium catalysis. mdpi.com

While palladium is dominant in Sonogashira reactions, copper catalysis offers a valuable alternative, particularly in domino sequences for indole synthesis. tandfonline.com A noteworthy development is the use of a heterogeneous Cu(im)2-derived Cu@N–C catalyst for the one-pot synthesis of N-protected-2-substituted indoles. tandfonline.comtandfonline.com This method involves a domino Sonogashira coupling-cyclization reaction between N-tosyl-2-iodoanilines and various aryl acetylenes. tandfonline.comresearchgate.net

The process is advantageous due to the heterogeneous nature of the catalyst, which allows for easy recovery and reuse, and it demonstrates excellent functional group compatibility, providing good to excellent yields of the indole products. tandfonline.comtandfonline.com The proposed mechanism begins with the formation of a Cu-phenylacetylide complex. tandfonline.com This is followed by oxidative addition with the N-tosyl-2-iodoaniline, reductive elimination to give the Sonogashira coupling intermediate, and finally, an intramolecular nucleophilic attack of the nitrogen atom onto the copper-coordinated alkyne to furnish the indole ring and regenerate the catalyst. tandfonline.comresearchgate.net

Catalyst System Substrates Reaction Conditions Key Outcome Reference(s)
Cu@N–C(600)N-tosyl-2-iodoanilines, Aryl acetylenesNaHCO3, DMSO, 130 °COne-pot synthesis of N-tosyl-2-substituted indoles in good to excellent yields. tandfonline.comtandfonline.comresearchgate.net
Copper and ppb levels of Palladiumo-Iodoanilines, Terminal alkynesDomino Sonogashira coupling/cyclizationConcise route to indoles. nii.ac.jp

Gold catalysis has emerged as a powerful tool for activating alkynes and allenes toward nucleophilic attack, enabling unique annulation strategies for indole synthesis. rsc.orgacs.org A prominent example is the gold-catalyzed annulation of N-arylhydroxamic acids with terminal alkynes. nih.gov This reaction, often performed in conjunction with a zinc co-catalyst, proceeds under mild conditions. nih.govrsc.org The zinc ion is believed to enhance the nucleophilicity of the hydroxamic acid by forming a chelate, which then attacks the gold-activated alkyne. nih.govthieme-connect.com The resulting O-alkenyl intermediate undergoes a facile 3,3-sigmatropic rearrangement followed by cyclodehydration to yield the N-protected indole. nih.govrsc.org

This methodology has been extended to the use of allenes as substrates. rsc.orgnih.gov Gold-catalyzed annulations of N-hydroxyanilines with allenes, using benzaldehyde (B42025) as an additive to generate nitrones in situ, provide access to 2,3-disubstituted indoles. rsc.orgnih.gov Control experiments indicate that the nitrone, not the N-hydroxyaniline itself, is the active nucleophile in this transformation. rsc.org

Catalyst System Substrates Key Transformation Product Type Reference(s)
Gold and Zn(OTf)2N-Arylhydroxamic acids, AlkynesCooperative catalysis involving a 3,3-sigmatropic rearrangement.N-Protected 2-substituted indoles. nih.govthieme-connect.comrsc.org
Gold ComplexN-Hydroxyanilines, AllenesAnnulation via in situ nitrone formation (with benzaldehyde).2,3-Disubstituted indoles. rsc.orgnih.gov
IPrAuNTf2Pyrrol-yn-glycol derivativesC2-pyrrole attack on activated alkyne followed by 1,2-migration.Regioselectively functionalized 4-hydroxyindoles. acs.org

C-H Activation/Functionalization Strategies for Regioselective Indole Synthesis

Direct C-H activation/functionalization has become a paramount strategy in modern organic synthesis due to its high atom and step economy. mdpi.comumich.edu This approach avoids the need for pre-functionalized starting materials, such as organohalides or organometallics. In indole synthesis, transition-metal-catalyzed C-H activation allows for the regioselective formation of C-C and C-X bonds at various positions on the indole ring. nih.govrsc.org

The regioselectivity of these reactions is often controlled by the inherent reactivity of the indole nucleus or, more powerfully, by the use of directing groups. nih.govrsc.org For the synthesis of 2-substituted indoles, a notable method is the palladium-catalyzed aerobic oxidative cyclization of N-aryl imines, which are formed from anilines and ketones. acs.org This process involves the oxidative linkage of two C-H bonds—one from the aromatic ring of the aniline and one from the enamine tautomer—to construct the pyrrole ring. acs.orgthieme-connect.com

While C2 and C3 functionalizations are more common based on indole's intrinsic reactivity, directing group strategies have enabled functionalization at less accessible positions. snnu.edu.cn For example, a ruthenium catalyst has been used for the highly regioselective C4-alkenylation of an indole bearing an aldehyde group at the C3 position. nih.govacs.org The carbonyl oxygen of the aldehyde acts as a directing group, forming a six-membered ruthenacycle intermediate that facilitates C-H activation exclusively at the C4 position. acs.org Similarly, rhodium(II) catalysts can direct the C6-alkylation of NH-indoles via a hydrogen-bonding interaction between the indole N-H and the catalyst's ligand. snnu.edu.cn These examples showcase the power of C-H activation to achieve precise control over regioselectivity in indole synthesis. thieme-connect.comnih.gov

Catalyst Directing Group/Strategy Site of Functionalization Reaction Type Reference(s)
Palladium(II)None (Inherent Reactivity)C2Oxidative cyclization of N-aryl imines (from anilines and ketones). acs.orgthieme-connect.com
Ruthenium(II)C3-AldehydeC4C-H Alkenylation (Heck-type reaction). nih.govacs.org
Rhodium(II)N-H (Hydrogen Bonding)C6C-H Alkylation with diazo compounds. snnu.edu.cn
IridiumB2pin2C2C-H Borylation. nih.gov

Fischer and Larock Indole Syntheses

The Fischer indole synthesis is a venerable and widely used method for constructing the indole ring system. thermofisher.comwikipedia.orgbyjus.com This reaction involves the acid-catalyzed condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. thermofisher.comwikipedia.orgbyjus.com For the synthesis of 2-substituted indoles, a suitably substituted ketone is typically employed. core.ac.uke-journals.in The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a bohrium.combohrium.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the indole core. wikipedia.orgbyjus.com The choice of acid catalyst and reaction conditions can influence the regioselectivity when using unsymmetrical ketones. thermofisher.comyoutube.com

The Larock indole synthesis , a more modern approach, utilizes a palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne. nih.govub.eduwikipedia.org This method offers high regioselectivity, with the bulkier substituent of the alkyne typically ending up at the C-2 position of the indole. nih.govub.edu The reaction is versatile and tolerates a range of functional groups on both the aniline and alkyne components. nih.govresearchgate.net Modifications to the Larock protocol, such as the use of different palladium catalysts and ligands, have further expanded its applicability. wikipedia.orgresearchgate.net

Indole Synthesis Method Starting Materials Key Features Relevant Findings
Fischer Indole Synthesis Phenylhydrazine and a ketone/aldehydeAcid-catalyzed, proceeds via a phenylhydrazone intermediateCan be a one-pot synthesis; unsymmetrical ketones may yield regioisomers. thermofisher.combyjus.comcore.ac.uk
Larock Indole Synthesis o-Iodoaniline and a disubstituted alkynePalladium-catalyzed, high regioselectivityBulkier alkyne substituent directs to the C-2 position; tolerant of various functional groups. nih.govub.eduwikipedia.org

Strategies for Introducing the Pyrazole Moiety at the C-2 Position of Indole

Once the indole scaffold is in place, the next critical step is the introduction of the pyrazole ring at the C-2 position. Several synthetic strategies can achieve this transformation.

Direct Linking Approaches

Direct C-H arylation reactions represent an atom-economical approach to link a pyrazole to the indole C-2 position. These methods typically involve a transition metal catalyst, such as palladium or rhodium, to activate the C-H bond of the indole for coupling with a pyrazole derivative. acs.orgresearchgate.net The regioselectivity of the arylation is a key challenge, but specific directing groups or reaction conditions can favor C-2 functionalization. researchgate.netnih.gov

Coupling Reactions Involving Pyrazole Precursors

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming the C-N bond between the indole and pyrazole rings.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an amine (in this case, pyrazole) with an aryl halide (a 2-haloindole). wikipedia.orgresearchgate.netlibretexts.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. wikipedia.orgresearchgate.net

The Ullmann condensation is a copper-catalyzed alternative for N-arylation. researchgate.netwikipedia.orgorganic-chemistry.org While traditional Ullmann reactions often require harsh conditions, modern protocols with improved ligands and soluble copper sources have made this a more viable method for coupling pyrazole with a 2-haloindole. wikipedia.orgorganic-chemistry.orgacs.org

Coupling Reaction Catalyst System Reactants Key Characteristics
Buchwald-Hartwig Amination Palladium catalyst with phosphine (B1218219) ligands2-Haloindole and PyrazoleBroad substrate scope, good functional group tolerance. wikipedia.orgresearchgate.netlibretexts.org
Ullmann Condensation Copper catalyst (often with ligands)2-Haloindole and PyrazoleCan require higher temperatures; modern methods are milder. researchgate.netwikipedia.orgorganic-chemistry.org

Intramolecular Cyclization Reactions for Pyrazole Formation

An alternative strategy involves constructing the pyrazole ring directly onto the indole scaffold through an intramolecular cyclization. This can be achieved by first attaching a suitable precursor to the indole nitrogen or C-2 position, which then undergoes cyclization to form the pyrazole ring. For instance, a 1-(prop-2-yn-1-yl)-1H-indole derivative can be cyclized to form a pyrazino[1,2-a]indole (B3349936) system, which shares a similar fused heterocyclic structure. nih.gov Another approach involves the condensation of an indole-2-carbohydrazide with a 1,3-dicarbonyl compound to form a pyrazol-1-yl ketone at the C-2 position of the indole. researchgate.net Tandem reactions, such as a Sonogashira cross-coupling followed by cyclization, can also be employed to build the indole and subsequently the pyrazole ring in a one-pot process. mdpi.com

Regioselective Bromination of the Indole Ring at Position 5

The final step in the synthesis of this compound is the selective introduction of a bromine atom at the C-5 position of the indole ring.

Direct Bromination Methods

Direct electrophilic bromination of the indole ring is a common method. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its mild and selective nature. bohrium.comnih.govacs.org The regioselectivity of bromination on the indole ring is highly dependent on the solvent, temperature, and the nature of the substituent at the C-2 position. To achieve bromination specifically at the C-5 position, the more reactive C-3 position must be considered. In some cases, protecting the indole nitrogen can influence the position of electrophilic attack. The reaction of an appropriately substituted indole with NBS in a suitable solvent, such as dichloromethane (B109758) or acetone, can lead to the desired 5-bromo derivative. nih.govtandfonline.com The use of a catalyst, such as hydrochloric acid, can also facilitate the bromination process. tandfonline.com

Brominating Agent Typical Conditions Key Considerations Relevant Findings
N-Bromosuccinimide (NBS) Dichloromethane or acetone, often at reduced temperatures. nih.govtandfonline.comRegioselectivity is influenced by substituents and reaction conditions. bohrium.comacs.orgA mild and effective reagent for indole bromination. bohrium.comnih.gov
Bromine In a suitable solvent, often with a catalyst.Can be less selective than NBS.Used in a multi-step synthesis of 5-bromoindole (B119039). google.com

Functional Group Directed Bromination

The synthesis of the target compound necessitates the selective introduction of a bromine atom at the C-5 position of the indole nucleus. Electrophilic aromatic substitution is a fundamental process for the halogenation of indoles. researchgate.net The regioselectivity of bromination on the indole ring is highly dependent on reaction conditions and the nature of substituents already present on the ring. acs.org

The C-3 position of indole is typically the most reactive towards electrophiles. bridgew.edu However, if the C-3 position is blocked, electrophilic substitution preferentially occurs at the C-2 position. youtube.com To achieve bromination at the C-5 position on the benzene (B151609) portion of the indole, specific strategies are employed. One common approach involves the use of N-bromosuccinimide (NBS) as the brominating agent. The choice of solvent and the presence of protecting groups on the indole nitrogen can influence the outcome. acs.orgbridgew.edu For instance, the direct bromination of indole-3-acetic acid with NBS can lead to a mixture of products, including 5-bromo derivatives. bridgew.edu

A multi-step procedure can also ensure specific bromination at the C-5 position. This can involve protecting the more reactive positions of the indole ring, performing the bromination, and then deprotecting. A patented method for synthesizing 5-bromoindole involves a three-step process starting from indole, which is first converted to an intermediate by reaction with sodium bisulfite, followed by reaction with acetic anhydride, and finally bromination using elemental bromine in water at low temperatures. google.com Another study demonstrated the bromination of 2-trifluoromethylindole at the 5-position by using a second equivalent of bromine after initial bromination at the C-3 position. nih.gov

Table 1: Reagents for Indole Bromination

Reagent Position of Bromination Notes
N-Bromosuccinimide (NBS) C-3, C-2, C-5, or C-3 alkyl Regioselectivity depends on substrate and conditions. acs.orgbridgew.edu

Synthesis of Pyrazole Ring Systems

The pyrazole moiety is a critical component of the target molecule. Its synthesis is well-established in heterocyclic chemistry, with several robust methods available. The most prevalent strategies involve the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine (B178648) derivative, multicomponent reactions, and dipolar cycloadditions. nih.govmdpi.com

Cycloaddition Reactions

The [3+2] cycloaddition reaction is a powerful and frequently used method for constructing the pyrazole ring. nih.govmdpi.com This approach typically involves the reaction of a 1,3-dipole with a dipolarophile.

One of the most common variations is the Huisgen 1,3-dipolar cycloaddition, which can utilize nitrile imines as the 1,3-dipole and alkynes or alkenes as the dipolarophile. nih.gov The reaction of nitrile imines, often generated in situ from hydrazonoyl halides, with alkynes provides a direct route to substituted pyrazoles. nih.gov To overcome issues with the handling or regioselectivity of some alkynes, alkyne surrogates can be employed. For example, α-bromocinnamaldehyde has been used as an alkyne synthon in a facile and regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles. nih.gov The reaction proceeds through a bromopyrazoline intermediate which then eliminates hydrogen bromide to form the aromatic pyrazole ring. nih.gov Other methods include copper-catalyzed oxidative coupling between aldehyde hydrazones and maleimides. mdpi.com

Table 2: Examples of Cycloaddition Reactions for Pyrazole Synthesis

Dipole Source Dipolarophile Catalyst/Conditions Product Type
Hydrazonoyl chloride (for Nitrile imine) α-Bromocinnamaldehyde Triethylamine 1,3,4,5-Tetrasubstituted pyrazoles nih.gov
Aldehyde hydrazones Maleimides CuCl Dihydropyrazoles (Pyrrolo[3,4-c]pyrazoles after oxidation) mdpi.com

C-N Coupling Methods

Carbon-nitrogen bond formation is fundamental to pyrazole synthesis and functionalization. These methods can be used to form the pyrazole ring itself or to attach aryl or other substituents to the pyrazole nitrogen.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are efficient for the N-arylation of pyrazole derivatives with aryl halides. mit.edu This strategy is crucial for synthesizing N-arylpyrazoles, where a pre-formed pyrazole ring is coupled with an aryl bromide. The choice of ligand, such as tBuBrettPhos, can be critical for achieving high yields, especially with challenging substrates like unprotected bromoimidazoles and bromopyrazoles. mit.edu Copper-catalyzed domino reactions that combine C-N coupling and hydroamination offer a straightforward alternative for preparing pyrazoles. organic-chemistry.org Furthermore, intramolecular C-N coupling provides a route to the pyrazole ring; for instance, a ruthenium(II)-catalyzed oxidative C-N coupling has been used for the synthesis of tri- and tetrasubstituted pyrazoles from unsaturated precursors. organic-chemistry.org

Bromine-Lithium Exchange Strategies for Pyrazoles

The bromine-lithium exchange reaction is a classic yet powerful tool for the regioselective functionalization of halogenated heterocycles, including pyrazoles. nih.gov This transformation allows for the introduction of a wide array of electrophiles onto the pyrazole ring at a specific position defined by the bromine atom.

A notable application of this strategy involves the use of N-vinyl as a protecting group for the pyrazole nitrogen. For example, 3,4,5-tribromo-1-vinylpyrazole undergoes a highly regioselective bromine-lithium exchange at the 5-position when treated with butyllithium (B86547) at low temperatures. researchgate.net The resulting lithiated species can be trapped with various electrophiles to furnish 5-substituted 3,4-dibromo-1-vinylpyrazoles. researchgate.netresearchgate.net The vinyl protecting group can later be removed under mild oxidative conditions, yielding 3-substituted pyrazoles. researchgate.net This method provides a modular platform for accessing specifically substituted pyrazoles that might be difficult to obtain through other means. The regioselectivity of subsequent exchanges at the remaining bromine atoms can be influenced by the choice of metal (lithium or magnesium) and the nature of the substituent at the 5-position. researchgate.net

Advanced Synthetic Transformations for Indole-Pyrazole Hybrids

The conjunction of indole and pyrazole scaffolds into a single molecule has been a subject of significant interest in medicinal chemistry, leading to the development of advanced synthetic methods to create these hybrid structures. umn.eduresearchgate.net

Molecular Hybridization Strategies

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units into a single hybrid compound, with the aim of achieving synergistic or enhanced biological activity. acs.orgnih.gov This approach has been extensively applied to create diverse indole-pyrazole hybrids. umn.edu

One direct method involves the condensation reaction between functionalized indoles and pyrazoles. For instance, novel pyrazole-indole hybrids have been prepared through the reaction of 5-aminopyrazoles with N-substituted isatins or 1H-indole-3-carbaldehyde. researchgate.netacs.org

Modern cross-coupling reactions also play a pivotal role. A series of new indole-pyrazole hybrids were synthesized via a palladium-catalyzed, ligandless Heck coupling reaction. This involved reacting various 4-ethenyl-1H-pyrazoles with 5-bromo-3H-indoles, demonstrating an efficient C-C bond formation to link the two heterocyclic systems. researchgate.net Similarly, the Suzuki-Miyaura coupling is a valuable tool. The synthesis of a b-CSE inhibitor involved a Suzuki coupling between methyl 5-((6-bromo-1H-indol-1-yl)methyl)-1H-pyrazole-3-carboxylate and (7-chlorobenzo[b]thiophen-2-yl)boronic acid, showcasing the coupling of a pre-functionalized bromo-indole-pyrazole building block. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
N-bromosuccinimide (NBS)
Indole-3-acetic acid
5-bromoindole
2-Trifluoromethylindole
α-Bromocinnamaldehyde
Hydrazonoyl halides
α-Diazoesters
tBuBrettPhos
3,4,5-Tribromo-1-vinylpyrazole
5-Aminopyrazoles
N-substituted isatins
1H-Indole-3-carbaldehyde
4-Ethenyl-1H-pyrazoles
5-Bromo-3H-indoles
Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-1H-pyrazole-3-carboxylate

Scaffold Modification and Optimization

The chemical architecture of this compound offers multiple avenues for scaffold modification and optimization, enabling the generation of diverse analogues for structure-activity relationship (SAR) studies. The presence of the bromine atom at the C-5 position of the indole ring is a key handle for a variety of cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the functionalization of bromo-substituted heterocycles. For instance, the bromine atom can be substituted with various aryl, heteroaryl, or alkyl groups through Suzuki-Miyaura coupling with corresponding boronic acids or esters. This reaction typically proceeds in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base. This strategy has been successfully employed in the modification of related bromoindole scaffolds to introduce new carbon-carbon bonds. nih.gov

The Heck reaction, which facilitates the coupling of the bromoindole with alkenes, provides another route for introducing unsaturated side chains. Furthermore, the indole nitrogen can be subjected to alkylation or arylation reactions to introduce substituents at the N-1 position. This can be achieved using various alkyl or aryl halides in the presence of a suitable base.

These modification strategies allow for the systematic exploration of the chemical space around the this compound scaffold, leading to the optimization of its physicochemical and biological properties.

Reaction Type Reagents and Conditions Potential Modification Reference
Suzuki-Miyaura CouplingAryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(dppf)Cl₂), baseSubstitution of the bromine atom with various aryl or heteroaryl groups nih.gov
Heck CouplingAlkene, Pd catalyst, baseIntroduction of unsaturated side chains at the C-5 position
N-AlkylationAlkyl halide, base (e.g., NaH)Addition of an alkyl group to the indole nitrogen nih.gov

Analytical and Spectroscopic Methods for Structural Elucidation (General Methodology)

The structural confirmation of this compound and its derivatives relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and the electronic environment of the nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a fundamental tool for the structural analysis of this compound.

¹H NMR spectroscopy would provide information on the number of different types of protons and their neighboring environments. For the this compound scaffold, characteristic signals would be expected for the protons of the indole and pyrazole rings. The protons on the benzene portion of the indole ring would appear as doublets or doublet of doublets in the aromatic region, with coupling constants indicating their relative positions. For instance, the H-4, H-6, and H-7 protons of the 5-bromoindole core would show distinct splitting patterns. researchgate.net The protons of the pyrazole ring would also exhibit characteristic chemical shifts and coupling patterns.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. The spectrum would show distinct signals for the carbons of the indole and pyrazole rings, including the carbon bearing the bromine atom (C-5) and the carbon attached to the pyrazole ring (C-2). nih.govresearchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.

Infrared (IR) Spectroscopy can be used to identify the presence of specific functional groups. For this compound, a characteristic N-H stretching vibration would be expected for the indole ring.

By combining the data from these analytical techniques, the unambiguous structural elucidation of this compound can be achieved.

Technique Information Obtained Expected Features for this compound
¹H NMRProton environment and connectivitySignals for indole and pyrazole protons, characteristic splitting patterns for aromatic protons.
¹³C NMRCarbon frameworkDistinct signals for all carbon atoms, including C-Br and C-N linkages.
Mass SpectrometryMolecular weight and formulaMolecular ion peak corresponding to the mass of C₁₁H₇BrN₄.
Infrared SpectroscopyFunctional groupsN-H stretching band for the indole ring.

As requested, here is an article focusing solely on the chemical compound “this compound”.

Therefore, it is not possible to generate a scientifically accurate article based on the provided outline and strict content inclusions. The creation of such an article would necessitate the fabrication of data, which would be misleading and scientifically unsound.

Computational and Theoretical Studies

Pharmacophore Modeling and Development

Identification of Key Pharmacophoric Features

Pharmacophore modeling is a critical step in drug design, identifying the essential spatial arrangement of molecular features necessary for biological activity. For pyrazole-indole derivatives, key pharmacophoric features often include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions. mdpi.com

3D-QSAR Studies and Activity Prediction

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are computational techniques used to correlate the biological activity of a series of compounds with their 3D physicochemical properties. These studies help in understanding the structural requirements for enhanced activity and in designing new, more potent analogues. mdpi.comnih.govsemanticscholar.org

For indole (B1671886) and pyrazole-containing compounds, 3D-QSAR models have been successfully developed to predict their activity against various biological targets. mdpi.comnih.gov These models typically use steric and electrostatic fields to map the favorable and unfavorable regions for activity. For 5-Bromo-2-(1H-pyrazol-1-yl)-1H-indole, a 3D-QSAR model would likely indicate that the bromine atom's position and the electronic nature of the pyrazole (B372694) ring are significant determinants of its biological activity. The model could guide the modification of the scaffold to improve its interaction with a specific target, for instance, by suggesting substitutions on the indole or pyrazole rings. mdpi.comjyoungpharm.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and a range of electronic properties. nih.govnih.gov

Electronic Structure Analysis

DFT calculations provide detailed information about the electronic structure of this compound, including the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

The HOMO is typically localized on the electron-rich indole ring, indicating that this is the likely site for electrophilic attack. Conversely, the LUMO is often distributed over the pyrazole ring and the C2-carbon of the indole, suggesting these are potential sites for nucleophilic attack. The energy of these frontier orbitals and their gap are indicative of the molecule's charge transfer properties and its potential as an electronic material. researchgate.net

Table 1: Calculated Electronic Properties of a Related Pyrazole Derivative

ParameterValue (eV)
HOMO Energy-6.2216
LUMO Energy-1.2449
Energy Gap (ΔE)4.9827

Note: Data for a related bromo-substituted indolinone derivative. The values for this compound may differ but the trend provides insight. researchgate.net

Reactivity Predictions

DFT calculations can also predict the reactivity of different sites within the molecule through descriptors such as Fukui functions and the molecular electrostatic potential (MEP) map. The Fukui function identifies which atoms in a molecule are more susceptible to an electrophilic, nucleophilic, or radical attack. nih.gov

Structure Activity Relationship Sar Studies

Influence of the Bromo-Substitution at Indole (B1671886) Position 5 on Biological Activity

The presence and position of halogen atoms on a drug molecule can significantly modulate its pharmacokinetic and pharmacodynamic properties. In the case of 5-Bromo-2-(1H-pyrazol-1-yl)-1H-indole, the bromine atom at the 5th position of the indole ring plays a crucial role in determining its biological profile.

Studies on related indole phytoalexins have shown that the introduction of a bromine atom at the C-5 position of the indole nucleus can have a variable impact on biological activity. For instance, in some series of spiroindoline phytoalexins, 5-bromo substitution led to a partial enhancement of antiproliferative activities against leukemic cells when compared to their non-brominated counterparts beilstein-archives.org. This suggests that the electron-withdrawing nature and the steric bulk of the bromine atom can contribute favorably to the interaction with biological targets.

The following table summarizes the antiproliferative activity of some 5-bromo-indole derivatives, illustrating the varied impact of the bromo-substitution.

CompoundCell LineIC50 (µM)Reference
5-BromobrassininB16-F10 melanoma- beilstein-archives.org
5-Bromo-1-methoxybrassinin analogueJurkat>10 beilstein-archives.org
5-Bromo-1-Boc-brassinin analogueMCF-7<10 beilstein-archives.org

Impact of the Pyrazole (B372694) Moiety at Indole Position 2 on Biological Activity

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore in medicinal chemistry. Its incorporation at the 2-position of the indole nucleus in this compound is a key determinant of its biological activity. Pyrazole derivatives are known to exhibit a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties nih.govnih.gov.

The linkage of the pyrazole moiety to the indole scaffold creates a hybrid molecule that can leverage the biological activities associated with both heterocyclic systems. Indole derivatives themselves are prevalent in numerous biologically active compounds nih.gov. The combination of these two pharmacophores in a single entity can lead to synergistic effects or novel mechanisms of action.

For instance, studies on pyrazole-indole hybrids have demonstrated significant antitumor activity. nih.govunit.noacs.org The pyrazole moiety can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition and binding affinity. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, a feature often observed in the binding of ligands to enzymes and receptors.

Role of Substituents on the Pyrazole Ring

The biological activity of the this compound scaffold can be further fine-tuned by introducing various substituents onto the pyrazole ring. The nature, size, and position of these substituents can have a profound impact on the molecule's potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship studies on various pyrazole derivatives have consistently shown that even minor modifications to the pyrazole ring can lead to significant changes in biological outcomes. For example, in a series of cannabinoid receptor antagonists based on a pyrazole core, a para-substituted phenyl ring at the 5-position and a carboxamido group at the 3-position were found to be critical for potent and selective activity nih.gov.

In the context of anticancer activity, the substitution pattern on the pyrazole ring of indole-pyrazole hybrids has been shown to be a key determinant of their cytotoxic effects. A study on pyrazolinyl-indole derivatives revealed that compounds with specific substitutions on the pyrazole ring demonstrated remarkable cytotoxic activities against a panel of cancer cell lines. mdpi.comnih.gov For example, a 4-chlorophenyl group at the 3-position of the pyrazoline ring in one of the most active compounds, HD05, was shown to be a favorable substitution for anticancer activity. mdpi.comnih.gov

The following table presents data on the anticancer activity of some pyrazole-indole hybrids, highlighting the influence of substituents on the pyrazole moiety.

CompoundSubstituent at Pyrazole C3Cancer Cell LineGrowth Inhibition (%)Reference
HD02p-tolylLeukemia- mdpi.comnih.gov
HD054-chlorophenylLeukemia78.76 mdpi.comnih.gov
HD124-chlorophenylLeukemia- mdpi.comnih.gov

Conformational Flexibility and Its Relation to Activity

While direct experimental studies on the conformational analysis of this compound are not extensively reported, molecular modeling and docking studies on related pyrazole-indole hybrids provide valuable insights. These computational methods can predict the preferred conformations of the molecule and how it interacts with the amino acid residues within a protein's active site.

For instance, molecular docking studies of pyrazole-indole hybrids with the epidermal growth factor receptor (EGFR) tyrosine kinase have shown that the compounds can embed themselves within the active pocket of the enzyme through various interactions. unit.noacs.org The specific conformation adopted by the molecule within the binding site is crucial for establishing these key interactions, which ultimately determine its inhibitory potency. The planarity of the indole and pyrazole rings can facilitate π-π stacking interactions with aromatic residues in the binding pocket, while the nitrogen atoms and any substituents can form hydrogen bonds and other electrostatic interactions.

Derivation of Active Pharmacophores

A pharmacophore is an abstract representation of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The derivation of an active pharmacophore for the this compound series is a crucial step in understanding the key chemical features responsible for their biological activity and in guiding the design of new, more potent analogs.

Based on the SAR studies of various pyrazole-indole hybrids, a general pharmacophore model can be proposed. This model would likely include:

An aromatic ring system corresponding to the indole nucleus, which can engage in hydrophobic and π-π stacking interactions.

A hydrogen bond donor feature, represented by the indole N-H group.

A heteroaromatic ring , the pyrazole moiety, which can act as both a hydrogen bond acceptor (via its nitrogen atoms) and participate in aromatic interactions.

Specific hydrophobic or electrostatic features arising from substituents on both the indole and pyrazole rings.

Molecular docking studies have helped to refine these pharmacophore models. For example, in the case of pyrazolinyl-indole derivatives targeting EGFR, the docking simulations revealed key interactions with specific amino acid residues in the ATP-binding site, thus defining the essential pharmacophoric points for potent inhibition. mdpi.com Similarly, for pyrazole-indole hybrids acting as CDK2 inhibitors, the molecular docking studies highlighted the crucial interactions that allow the compounds to fit well within the active pocket of the enzyme. unit.noacs.org These models provide a rational basis for the observed SAR and are invaluable tools for the future development of drugs based on the this compound scaffold.

Preclinical Biological Evaluation and Mechanism of Action Studies

Evaluation in Various Preclinical Biological Assays

Derivatives of 5-bromo-indole have been synthesized and evaluated for a range of biological activities. For instance, novel 5-bromosubstituted derivatives of indole (B1671886) phytoalexins have been created and screened in vitro for their antiproliferative and cytotoxic effects. In one study, all 5-bromosubstituted analogues of indole phytoalexins (Type A-E) demonstrated either lower or similar activities compared to their non-brominated counterparts. Another area of investigation involves the synthesis of indole-based inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme that plays a role in antibiotic resistance.

Enzyme Inhibition Studies

The inhibitory potential of indole and pyrazole-containing compounds has been explored against several key enzymes implicated in disease.

Topoisomerase Inhibition (Top1, Top2)

DNA topoisomerases are crucial enzymes for managing the topological state of DNA and are established targets for anticancer drugs. Pyrazolo[1,5-a]indole derivatives have been identified as a novel class of anticancer agents that act as catalytic inhibitors of topoisomerase I (Topo I) and/or topoisomerase II (Topo II). These compounds have been shown to inhibit these enzymes without causing a significant accumulation of DNA-enzyme cleavable complexes, indicating they are not topoisomerase poisons but rather catalytic inhibitors. Specifically, certain synthetic pyrazolo[1,5-a]indole derivatives were found to be potent inhibitors of Topo II, with some also demonstrating dual inhibitory activity against both Topo I and Topo II, with IC₅₀ values in the range of 10-30 microM. Further studies on related terbenzimidazoles have shown that lipophilic substituents at the 5-position can enhance cytotoxicity and that these derivatives can retain topoisomerase I poisoning activity.

Kinase Inhibition (e.g., EGFR, CDK, BTK, VEGFR, BRAFV600E, JAK)

Kinases are a major focus of drug discovery, particularly in oncology. The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when mutated, can drive the growth of non-small cell lung cancer (NSCLC). Research has focused on developing EGFR tyrosine kinase inhibitors (TKIs) to treat such cancers. Some indole-based compounds have been identified as potent inhibitors of mutant EGFR pathways. For example, a series of 5-chloro-indole-2-carboxylate derivatives have shown significant inhibitory actions against EGFR and BRAFV600E.

Furthermore, 5-phenyl-1H-pyrazol derivatives have been designed and synthesized as potential inhibitors of the BRAFV600E mutant, which is involved in the dysregulation of cellular growth. One such derivative displayed potent inhibitory activity against BRAFV600E with an IC₅₀ value of 0.19 μM.

The Janus kinase (JAK)/signal transduction and activator of transcription 3 (STAT3) signaling pathway has also been identified as a therapeutic target, with JAK2 inhibition showing potential in sensitizing resistant EGFR-mutant lung adenocarcinoma to TKIs.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are a key therapeutic strategy for managing Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. The pyrazole (B372694) scaffold has been incorporated into novel spirooxindole analogs, which have demonstrated significant AChE inhibitory activity. Similarly, various pyrazoline derivatives have been synthesized and shown to be potent and selective inhibitors of AChE. For example, certain 1-aryl-3-(thiophen-3-yl)-5-[4-(4-morpholinyl)phenyl]-2-pyrazolines exhibited marked AChE inhibition with IC₅₀ values as low as 0.040 μM.

Cyclooxygenase (COX-1, COX-2) Inhibition

Cyclooxygenase (COX) enzymes are involved in inflammation, and their inhibition is a common strategy for anti-inflammatory therapies. Researchers have synthesized hybrids of thymol (B1683141) and pyrazole to create dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), aiming for a safer anti-inflammatory profile. The 1,5-diarylpyrazole structure is a known pharmacophore for COX-2 inhibition.

Antiproliferative and Cytotoxic Activity Assessment

The ability of a compound to inhibit cell proliferation and induce cell death (cytotoxicity) is a critical measure of its potential as an anticancer agent. Numerous studies have evaluated the antiproliferative and cytotoxic activities of indole and pyrazole derivatives.

Pyrazolo[1,5-a]indole derivatives have demonstrated a broad spectrum of antitumor activities and exhibit moderate to strong growth-inhibitory activity in various human cancer cell lines. The cytotoxic activity of one such derivative, GS-2, in breast cancer cells was found to be mediated by the generation of reactive oxygen species (ROS).

Substituted indole derivatives have also shown antiproliferative activity against different cancer cell lines, including cervix and colon carcinoma. Similarly, 5-bromo derivatives of indole phytoalexins have been evaluated for their antiproliferative and cytotoxic effects.

Furthermore, 1-aryl-1H-pyrazole-fused curcumin (B1669340) analogues have been synthesized and shown to exhibit potential growth inhibition against breast and liver cancer cell lines, with some compounds inducing apoptosis. Additionally, 5-phenyl-1H-pyrazol derivatives designed as BRAFV600E inhibitors also demonstrated high antiproliferative activity against melanoma cell lines.

Interactive Data Table: Antiproliferative Activity of Related Compounds

Compound ClassCell Line(s)Activity (IC₅₀)Reference
5-phenyl-1H-pyrazol derivativeWM266.4, A3751.50 µM, 1.32 µM
1-Aryl-1H-pyrazole-fused curcumin analogueMDA-MB-231, HepG22.43–7.84 µM, 4.98–14.65 µM
5-Chloro-indole-2-carboxylate derivativeVarious cancer cell linesGI₅₀ 29 nM to 78 nM
4-Amino-thieno[2,3-d]pyrimidine-6-carboxylateMCF-70.013 µM

Antimicrobial Activity (Antibacterial, Antifungal)

The pyrazole and indole scaffolds are well-represented in the search for new antimicrobial agents. Various derivatives have shown considerable activity against a spectrum of bacteria and fungi. nih.govnih.gov

Studies on pyrazole-clubbed imino phenyl derivatives revealed that the inclusion of an electron-withdrawing bromo group can result in excellent activity against various bacterial strains. ajpp.in In one study, certain pyrazole derivatives were highly active against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Streptococcus epidermidis, with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL. nih.gov Other research has identified pyrazoline compounds with potent activity against multi-drug resistant (MDR) strains of Staphylococcus aureus, with MIC values reaching 4 µg/mL. nih.gov

In the realm of antifungal research, pyrazole derivatives have also shown promise. One compound demonstrated high activity against Aspergillus niger with an MIC of 1 µg/mL, which was more potent than the standard drug Clotrimazole (MIC: 2 µg/mL). nih.gov Indole derivatives containing a triazole motif have exhibited excellent antifungal activity against Candida albicans, with MIC values as low as 2 µg/mL. nih.gov

Table 2: Antimicrobial Activity of Selected Pyrazole and Indole Derivatives

Compound ClassOrganismActivity (MIC)Reference
Pyrazole derivativeE. coli (Gram-negative)0.25 µg/mL nih.gov
Pyrazole derivativeS. epidermidis (Gram-positive)0.25 µg/mL nih.gov
Pyrazoline derivativeS. aureus (MDR)4 µg/mL nih.gov
Indazole derivativeE. faecalis~128 µg/mL nih.gov
Pyrazole derivativeA. niger (Fungus)1 µg/mL nih.gov
Indole-triazole derivativeC. albicans (Fungus)2 µg/mL nih.gov

Other Preclinical Pharmacological Activities (e.g., Anticonvulsant, Anti-inflammatory, Analgesic)

Beyond anticancer and antimicrobial applications, the pyrazole-indole structure is a versatile scaffold for developing agents with other pharmacological effects.

Anticonvulsant Activity: Pyrazole derivatives have been investigated for their potential to manage epilepsy. nih.gov In studies using pentylenetetrazole (PTZ)-induced seizure models in mice, certain pyrazole-containing compounds have demonstrated significant anticonvulsant effects. nih.govbrieflands.com Some derivatives have shown activity comparable to or greater than the standard drug diazepam. brieflands.com The mechanism of action may involve benzodiazepine (B76468) receptors, among other neurotransmitter systems. brieflands.com

Anti-inflammatory Activity: Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives. rjpbr.comnih.gov Many of these compounds are thought to exert their effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key mediator of inflammation. nih.gov A series of pyrazole ketoamides demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, with one compound showing 76% inhibition. niscpr.res.in The presence of electron-withdrawing groups on the pyrazole ring appears to be beneficial for this activity. niscpr.res.in

Analgesic Activity: The analgesic properties of pyrazole-containing compounds have also been explored. rjpbr.com Research indicates that these molecules can effectively reduce pain in various preclinical models, an activity often linked to their anti-inflammatory capabilities. rjpbr.comnih.gov

Target Identification and Deconvolution Strategies

Identifying the specific molecular targets of a compound is a critical step in drug discovery. For complex scaffolds like 5-Bromo-2-(1H-pyrazol-1-yl)-1H-indole, a variety of strategies can be employed.

Direct biochemical methods involve testing a compound's ability to interact with and modulate the activity of purified proteins or enzymes in vitro. This approach has been used for structurally related pyrazole-indole compounds to elucidate their mechanisms of action.

Examples of this strategy include:

Kinase Inhibition Assays: Compounds are screened against a panel of protein kinases to identify specific targets. For example, 1-benzyl-5-bromoindolin-2-one derivatives were evaluated for their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis. mdpi.com Potent pyrazole-indole hybrids have also been tested against Cyclin-Dependent Kinase 2 (CDK-2), an enzyme crucial for cell cycle regulation. semanticscholar.org

Enzyme Inhibition Assays: The anti-inflammatory effects of pyrazole derivatives have been mechanistically linked to their inhibition of enzymes like Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and 5-Lipoxygenase (5-LOX). nih.gov

Apoptosis-Related Protein Assays: To confirm apoptosis induction, direct enzymatic assays for key proteins in the apoptotic cascade, such as caspase-3 and caspase-9, are performed. semanticscholar.orgmdpi.com The interaction with regulatory proteins like Bax and Bcl-2 is also assessed. semanticscholar.orgmdpi.com

These direct biochemical approaches are essential for confirming the molecular targets suggested by cellular or computational studies and are a logical next step in the preclinical evaluation of this compound.

Due to the absence of specific research data on the preclinical biological evaluation of this compound through photoaffinity labeling and competition experiments in the public domain, this article cannot be generated. Extensive searches for primary literature and research data have not yielded any studies that would provide the necessary information to accurately and informatively address the requested sections.

The compound "this compound" is a known chemical entity, but specific details regarding its biological mechanism of action, particularly through the specified advanced preclinical techniques, are not available in the searched resources. Photoaffinity labeling and competition experiments are highly specific studies conducted to elucidate the molecular targets and binding characteristics of a compound. Without published results from such studies, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the sections on Photoaffinity Labeling and Competition Experiments for this compound cannot be provided.

Future Research Horizons for this compound and its Analogs

The hybrid molecule this compound, which merges the structural features of indole and pyrazole, represents a promising scaffold in medicinal chemistry. The indole nucleus is a component of numerous biologically active natural products and pharmaceuticals, while the pyrazole ring is a key pharmacophore in many approved drugs. mdpi.comnih.gov Their combination in indole-pyrazole hybrids has yielded compounds with significant therapeutic potential, particularly in oncology. nih.govnih.govacs.org As research progresses, several key areas are emerging as critical for the future development of this compound and its derivatives.

Q & A

Q. What are the standard synthetic routes for 5-Bromo-2-(1H-pyrazol-1-yl)-1H-indole, and how can reaction conditions be optimized?

The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or alkylation reactions. For example, coupling 5-bromo-1H-indole with propargyl bromide in anhydrous DMSO using NaH as a base yields N-alkylated intermediates (e.g., 5-Bromo-1-(prop-2-yn-1-yl)-1H-indole) with >99% efficiency . Optimization involves solvent selection (e.g., PEG-400:DMF mixtures improve yield in CuAAC reactions) and catalyst loading (e.g., 10 mol% CuI for cyclization reactions) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Key techniques include 1^1H/13^13C NMR for verifying substitution patterns (e.g., pyrazole ring protons at δ 7.23–7.12 ppm and indole NH signals) , HRMS for molecular ion confirmation (e.g., [M+H]+^+ at m/z 385.0461) , and FT-IR for functional group validation. X-ray crystallography (e.g., R factor = 0.024) resolves stereochemical ambiguities .

Q. What in vitro models are suitable for preliminary biological screening of this compound?

Use cholinesterase inhibition assays (e.g., acetylcholinesterase IC50_{50} measurements) or microbial growth inhibition tests (e.g., against E. coli or S. aureus) . Dose-response curves at 1–100 µM concentrations are recommended for structure-activity relationship (SAR) profiling.

Advanced Research Questions

Q. How can researchers address low yields in Sonogashira coupling reactions involving this compound?

Low yields often stem from steric hindrance at the indole C2 position. Mitigation strategies include:

  • Using Pd(PPh3_3)4_4/CuI co-catalysis in degassed THF at 60°C .
  • Introducing electron-withdrawing groups (e.g., nitro) on the pyrazole ring to enhance reactivity .
  • Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) to isolate intermediates .

Q. How do crystallographic data inform the conformational flexibility of this compound, and how does this impact biological activity?

X-ray studies reveal a planar indole-pyrazole system with a dihedral angle of 5.2° between rings, favoring π-π stacking with enzyme active sites (e.g., Flt3 kinase). Substituents at C5 (bromine) induce steric effects that modulate binding affinity . Molecular docking simulations (e.g., AutoDock Vina) can predict interactions with target proteins.

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

Discrepancies in 19^19F NMR shifts (e.g., δ -114.65 vs. -116.2 ppm) may arise from solvent polarity or hydrogen bonding. Use deuterated solvents (CDCl3_3 or DMSO-d6_6) for consistency and compare with computational predictions (e.g., DFT calculations at the B3LYP/6-31G* level) .

Q. How can SAR studies be designed to explore the pharmacological potential of this scaffold?

  • Core modifications : Replace bromine with iodine or methylthio groups to assess halogen bonding effects .
  • Side-chain variations : Introduce piperidine or benzyl groups at the pyrazole N1 position to enhance blood-brain barrier penetration .
  • Activity cliffs : Test derivatives with IC50_{50} values diverging by >10-fold to identify critical substituents .

Q. What mechanistic insights explain the copper-catalyzed cyclization of this compound into fused heterocycles?

The reaction proceeds via a radical-mediated pathway:

  • Cu(I) generates aryl radicals from halide precursors.
  • Intramolecular C–N bond formation occurs at the indole C3 position, forming pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives .
  • NaH in DMF acts as both a base and a reductant, stabilizing reactive intermediates.

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting synthetic yields reported in literature?

For example, reports 25% yield for a CuAAC reaction, while achieves >99% for alkylation. Differences arise from:

  • Reaction scale : Microscale reactions (e.g., 200 mg substrate) often underperform due to side reactions.
  • Purification methods : Automated flash chromatography (e.g., ethyl acetate/hexane gradients) improves recovery compared to manual column chromatography .

Q. What computational tools validate experimental data for this compound?

  • NMR prediction : ACD/Labs or MestReNova software simulates spectra for comparison with experimental data.
  • Molecular dynamics : GROMACS assesses stability in biological membranes, correlating with logP values (e.g., calculated logP = 3.2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.